molecular formula C23H40N2O3 B162639 Leukotriene B4-3-aminopropylamide

Leukotriene B4-3-aminopropylamide

Cat. No.: B162639
M. Wt: 392.6 g/mol
InChI Key: OIKPVPQZNCNDHN-IKJWWRMISA-N
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Description

Leukotriene B4-3-aminopropylamide is a leukotriene immunomodulator. Leukotrienes are lipid mediators derived from arachidonic acid and play a crucial role in inflammatory responses. This compound is an analog of leukotriene B4, exhibiting potent and selective binding to the BLT1 receptor, which is involved in mediating inflammatory responses .

Biochemical Analysis

Biochemical Properties

Leukotriene B4-3-aminopropylamide interacts with the BLT1 receptor, a G-protein-coupled receptor for leukotriene B4 that mediates chemotaxis . It has Ki values of 5.1 and 1,227 nM at BLT1 and BLT2, respectively .

Cellular Effects

This compound, through its interaction with the BLT1 receptor, plays a crucial role in acute inflammatory responses. It activates leukocytes and prolongs their survival .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with the BLT1 receptor. This binding unlocks the ion lock of the lower part of the pocket, which is a key mechanism of receptor activation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of leukotriene B4-3-aminopropylamide involves several steps, starting from commercially available starting materials. The key steps include a stereocontrolled acetate-aldol reaction and a Z-selective Boland reduction . The reaction conditions typically involve the use of chiral auxiliaries and specific reagents to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar steps as the laboratory synthesis, scaled up to industrial levels with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Leukotriene B4-3-aminopropylamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

    Reduction: This reaction can affect the double bonds in the molecule.

    Substitution: This reaction can involve the replacement of functional groups in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The conditions vary depending on the specific reaction but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can result in the formation of alkanes or alcohols.

Comparison with Similar Compounds

Leukotriene B4-3-aminopropylamide is unique in its selective binding to the BLT1 receptor. Similar compounds include:

This compound stands out due to its potent and selective binding to the BLT1 receptor, making it a valuable tool in studying leukotriene receptor interactions and developing anti-inflammatory therapies.

Properties

IUPAC Name

(5S,6Z,8E,10E,12R,14Z)-N-(3-aminopropyl)-5,12-dihydroxyicosa-6,8,10,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40N2O3/c1-2-3-4-5-6-9-14-21(26)15-10-7-8-11-16-22(27)17-12-18-23(28)25-20-13-19-24/h6-11,15-16,21-22,26-27H,2-5,12-14,17-20,24H2,1H3,(H,25,28)/b8-7+,9-6-,15-10+,16-11-/t21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKPVPQZNCNDHN-IKJWWRMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)NCCCN)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)NCCCN)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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